

CAS 690-94-8 structural elucidation

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Compound of Interest

Compound Name: 5-Hexen-3-YN-2-OL, 2-methyl-

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An In-Depth Technical Guide to the Structural Elucidation of 6-Methoxy-2-benzoxazolinone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of 6-methoxy-2-benzoxazolinone. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causal logic behind the analytical strategy, ensuring a self-validating and scientifically rigorous approach. We will integrate data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to build a conclusive structural determination, grounded in authoritative data and principles. This guide is designed for professionals in research and drug development who require a deep, practical understanding of modern structural analysis.

A Note on Chemical Identification: CAS 690-94-8 vs. 532-91-2

An initial query for CAS Registry Number 690-94-8 reveals an association with the compound 2-methyl-5-hexen-3-yn-2-ol. However, the vast majority of detailed spectroscopic and analytical data available in scientific literature and databases pertains to 6-Methoxy-2-benzoxazolinone, which is correctly identified by CAS Registry Number 532-91-2^{[1][2][3][4][5]}. Given that the objective is an in-depth guide to structural elucidation, a process reliant on rich data, this document will focus exclusively on 6-Methoxy-2-benzoxazolinone (CAS 532-91-2), a compound of significant interest in pharmaceuticals and agrochemicals^[6].

Foundational Analysis: The Molecular Blueprint

Before commencing spectroscopic analysis, establishing the fundamental properties of the analyte is a critical first step. This foundational data provides the necessary constraints for interpreting subsequent spectral results.

Elemental Composition and Molecular Weight

The molecular formula for 6-Methoxy-2-benzoxazolinone is established as $C_8H_7NO_3$ [1][2][3][4][5]. This composition dictates the expected nominal and exact molecular weight, which are pivotal for mass spectrometry analysis.

Property	Value	Source
CAS Registry Number	532-91-2	PubChem[7], NIST[1][2][3][4]
Molecular Formula	$C_8H_7NO_3$	PubChem[7], NIST[1][2][3][4]
Average Molecular Weight	165.15 g/mol	PubChem[7]
Monoisotopic Mass	165.042593 u	NIST[1][3]
Appearance	White to off-white crystalline powder	Chem-Impex[6]
Melting Point	151-157 °C	Sigma-Aldrich[8]

Index of Hydrogen Deficiency (IHD)

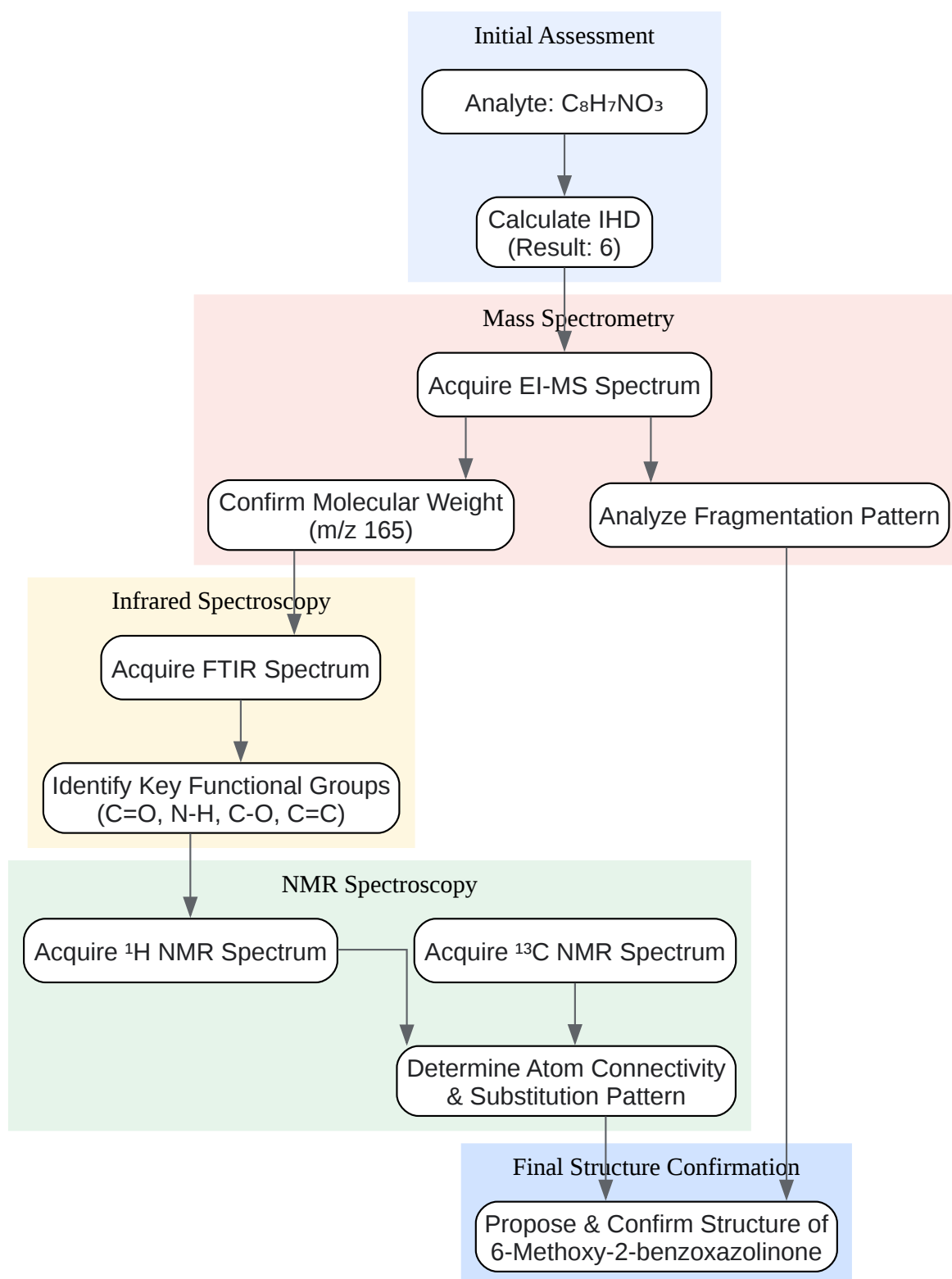
The IHD, or degree of unsaturation, provides immediate insight into the number of rings and/or multiple bonds within a molecule. The calculation for $C_8H_7NO_3$ is as follows:

$$\text{IHD} = C - (H/2) - (X/2) + (N/2) + 1 \quad \text{IHD} = 8 - (7/2) + (1/2) + 1 = 6$$

An IHD of 6 indicates a highly unsaturated system, which is consistent with a substituted aromatic ring (IHD=4) plus a double bond (e.g., $C=O$, IHD=1) and another ring (IHD=1). This initial calculation strongly supports the proposed benzoxazolinone scaffold.

The Strategic Workflow for Structural Elucidation

A robust structural elucidation is not a linear process but a synergistic integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides a self-validating conclusion.



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Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and gain initial structural insights through fragmentation analysis. We employ Electron Ionization (EI) due to its ability to produce a rich fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
- **Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe.
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.
- **Analysis:** The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- **Detection:** Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation: A Self-Validating System

The EI-MS spectrum of 6-Methoxy-2-benzoxazolinone is available from the NIST Standard Reference Database[1][3].

- **Molecular Ion ($M^{+\bullet}$):** The spectrum shows a prominent molecular ion peak at $m/z = 165$. This peak corresponds to the entire molecule that has lost one electron. Its presence and odd mass are consistent with the molecular formula $C_8H_7NO_3$ and the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular weight).

- **Base Peak:** The most abundant peak, or base peak, is observed at $m/z = 165$, indicating that the molecular ion is relatively stable under EI conditions.
- **Key Fragmentation:** The fragmentation pattern provides crucial clues to the molecule's structure. A detailed analysis of related benzoxazinones provides a basis for interpreting these fragments[9].
 - m/z 150 ($[M-15]^+$): A significant peak corresponding to the loss of a methyl radical ($\bullet\text{CH}_3$). This is a classic fragmentation pathway for methoxy-substituted aromatic compounds, strongly suggesting the presence of a $-\text{OCH}_3$ group.
 - m/z 122 ($[M-15-28]^+$): A subsequent loss of 28 u from the m/z 150 fragment. This corresponds to the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of the cyclic carbamate (oxazolidinone) ring system.
 - m/z 107: This fragment likely arises from further rearrangements and cleavages of the benzoxazole core.

m/z Value	Proposed Fragment	Interpretation
165	$[\text{C}_8\text{H}_7\text{NO}_3]^+\bullet$	Molecular Ion (Base Peak)
150	$[\text{C}_7\text{H}_4\text{NO}_3]^+$	Loss of $\bullet\text{CH}_3$ from the methoxy group
122	$[\text{C}_6\text{H}_4\text{NO}_2]^+$	Loss of CO from the $[M-15]^+$ fragment

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is unparalleled for the rapid and definitive identification of functional groups. The choice of this technique is driven by the need to confirm the presence of the carbonyl (C=O), amine (N-H), ether (C-O), and aromatic (C=C) functionalities suggested by the molecular formula and IHD.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** The solid sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the crystalline powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Analysis:** An infrared beam is passed through the ATR crystal. The beam penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to the vibrational energies of its functional groups.
- **Data Acquisition:** The transmitted light is detected, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum (transmittance vs. wavenumber).

Data Interpretation: A Self-Validating System

The gas-phase IR spectrum of 6-Methoxy-2-benzoxazolinone is available from the NIST database[2]. The key absorption bands confirm the proposed functional groups:

- $\sim 3400\text{--}3300\text{ cm}^{-1}$ (N-H Stretch): This absorption is characteristic of the N-H bond in the heterocyclic ring.
- $\sim 3050\text{ cm}^{-1}$ (Aromatic C-H Stretch): This peak, typically found above 3000 cm^{-1} , confirms the presence of C-H bonds on an aromatic ring.
- $\sim 2950\text{ cm}^{-1}$ (Aliphatic C-H Stretch): This absorption, below 3000 cm^{-1} , is due to the C-H bonds of the methoxy group.
- $\sim 1760\text{ cm}^{-1}$ (C=O Stretch): A strong, sharp absorption in this region is definitive for a carbonyl group. Its high frequency is characteristic of a carbonyl within a five-membered cyclic ester/carbamate (a lactone/lactam structure), which experiences significant ring strain.
- $\sim 1600\text{--}1450\text{ cm}^{-1}$ (C=C Stretch): Multiple sharp peaks in this region are characteristic of the carbon-carbon double bonds within the benzene ring.
- $\sim 1250\text{ cm}^{-1}$ (Aromatic C-O Stretch): A strong absorption here is indicative of the aryl-alkyl ether linkage of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Final Structure

Expertise & Experience: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of a molecule. ^1H NMR reveals the number of different proton environments and their neighboring protons, while ^{13}C NMR shows the number of unique carbon environments. Together, they allow for the unambiguous assembly of the molecular structure.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d_6) or chloroform-d (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire a standard ^1H NMR spectrum. Following this, acquire a proton-decoupled ^{13}C NMR spectrum.
- **Advanced Experiments (Optional):** For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to definitively establish H-H and C-H correlations, respectively.

Data Interpretation: A Self-Validating System

The following interpretation is based on published ^{13}C NMR data and established principles of NMR spectroscopy[10].

C2	N3	C4	C5	C6	C7	C3a	C7a	O1	OCH ₃	H4	H5	H7	NH
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Caption: Structure of 6-Methoxy-2-benzoxazolinone with atom numbering for NMR analysis.

^{13}C NMR Data (in DMSO-d_6)[10]

Carbon Atom	Chemical Shift (δ , ppm)	Multiplicity (decoupled)	Rationale
C2	155.05	Singlet	Carbonyl carbon, highly deshielded by two heteroatoms.
C6	156.26	Singlet	Aromatic carbon directly attached to the electron-donating -OCH ₃ group, highly deshielded.
C7a	144.14	Singlet	Aromatic carbon attached to nitrogen, deshielded.
C3a	131.18	Singlet	Aromatic carbon attached to oxygen, deshielded.
C4	109.76	Doublet (in coupled)	Aromatic CH, ortho to the electron-donating -NH- group.
C7	109.79	Doublet (in coupled)	Aromatic CH, ortho to the electron-donating -O- group.
C5	96.46	Doublet (in coupled)	Aromatic CH, ortho to the -OCH ₃ group and para to the -NH- group, highly shielded.
OCH ₃	55.74	Quartet (in coupled)	Methoxy carbon, typical chemical shift.

¹H NMR Predicted Spectrum Interpretation

- ~11.0-12.0 ppm (1H, broad singlet): This downfield proton is characteristic of the N-H of the lactam, which can participate in hydrogen bonding.
- ~7.0-7.2 ppm (1H, doublet): This signal corresponds to H4, which is coupled only to H5.
- ~6.7-6.9 ppm (1H, doublet of doublets): This signal corresponds to H5, which is coupled to both H4 and H7.
- ~6.6-6.8 ppm (1H, doublet): This signal corresponds to H7, which is coupled only to H5. The exact positions of H5 and H7 would be confirmed with 2D NMR.
- ~3.75 ppm (3H, singlet): A sharp singlet integrating to three protons is the classic signal for a methoxy (-OCH₃) group.

The combination of a 3H singlet, three distinct aromatic protons with their specific splitting patterns, and a downfield N-H proton, along with the eight unique carbon signals, provides definitive proof for the 6-methoxy-2-benzoxazolinone structure.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of 6-Methoxy-2-benzoxazolinone (CAS 532-91-2) is a clear demonstration of a synergistic analytical strategy.

- Mass Spectrometry confirmed the molecular weight of 165 u and provided key fragmentation evidence for the methoxy group (loss of 15 u) and the benzoxazolinone core (loss of 28 u).
- Infrared Spectroscopy provided unambiguous evidence for the key functional groups: an N-H bond, a strained cyclic carbonyl (C=O), an aryl ether, and an aromatic ring.
- NMR Spectroscopy pieced together the molecular framework, confirming the presence of a methoxy group, three unique aromatic protons consistent with a 1,2,4-trisubstituted benzene ring, and the eight distinct carbon environments of the proposed structure.

Each piece of data validates the others, leading to the unequivocal identification of the analyte. This in-depth, multi-technique approach ensures the highest level of scientific integrity and trustworthiness, which is paramount in research and drug development.

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